5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Catalog No.
S2905866
CAS No.
477857-93-5
M.F
C19H16ClN3O2S
M. Wt
385.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4...

CAS Number

477857-93-5

Product Name

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(3-chlorophenyl)carbamate

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.87

InChI

InChI=1S/C19H16ClN3O2S/c1-12-17(26-18(21-12)14-7-4-3-5-8-14)13(2)23-25-19(24)22-16-10-6-9-15(20)11-16/h3-11H,1-2H3,(H,22,24)/b23-13+

InChI Key

GTNZFFZXHZWRSP-YDZHTSKRSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C

solubility

not available

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a complex organic compound with the molecular formula C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S and a molar mass of approximately 385.87 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the 3-chloroanilino group and the carbonyl oxyethanimidoyl moiety contributes to its unique chemical properties and potential biological activities. The compound is classified under the CAS number 477857-93-5.

  • There is no information available regarding the mechanism of action or potential biological activity.
  • Safety data regarding flammability, reactivity, or toxicity is not available. However, the presence of chlorine suggests potential irritant properties.

Future Research Directions

  • Further research is needed to explore the synthesis, properties, and potential applications of this compound.
  • Investigating its biological activity and mechanism of action could be valuable, particularly if it shows promise for medicinal chemistry.
  • Cancer: JNJ-6390 has been shown to exhibit anti-proliferative effects in various cancer cell lines, including those of breast, colon, and lung cancer.
  • Neurodegenerative diseases: Studies suggest that JNJ-6390 may have neuroprotective properties and could potentially be beneficial in the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

The reactivity of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole can be attributed to its functional groups:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: The carbonyl group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  • Condensation Reactions: The compound can participate in condensation reactions, especially involving its amine functionalities.

These reactions can be utilized in synthetic pathways to derive related compounds or modify the existing structure for enhanced activity.

Preliminary studies suggest that compounds similar to 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with thiazole rings are often evaluated for their antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction.
  • Anti-inflammatory Effects: Certain thiazole derivatives are known for their ability to modulate inflammatory responses.

The synthesis of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole typically involves several steps:

  • Formation of Thiazole Ring: Starting materials containing appropriate thioketones or thioamides can be reacted with aldehydes or ketones to form the thiazole structure.
  • Introduction of Functional Groups: The chloroanilino and carbonyl oxyethanimidoyl groups can be introduced through nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Detailed protocols for each synthetic step may vary depending on the desired yield and purity.

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules.

Research into its specific applications is ongoing, particularly in medicinal chemistry.

Interaction studies involving 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole focus on its binding affinity with biological targets. These studies may include:

  • Protein-Ligand Binding Assays: To assess how effectively the compound interacts with specific proteins associated with disease pathways.
  • Cell Line Studies: Evaluating the effect of the compound on various cancer cell lines to determine cytotoxicity and mechanism of action.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-(2-Chlorophenyl)-4-methylthiazoleC11H10ClN2SC_{11}H_{10}ClN_{2}SLacks chloroanilino group; simpler structure
2-(4-Methylphenyl)-thiazoleC11H11NSC_{11}H_{11}NSNo carbonyl or chlorinated aniline; different activity profile
4-(Chlorophenyl)-thiazoleC10H8ClN2SC_{10}H_{8}ClN_{2}SSimilar thiazole core but different substituents

The uniqueness of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole lies in its specific combination of functional groups that may enhance its biological activity compared to these simpler analogs. Further comparative studies could elucidate its advantages in therapeutic applications.

XLogP3

5.4

Dates

Last modified: 08-17-2023

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